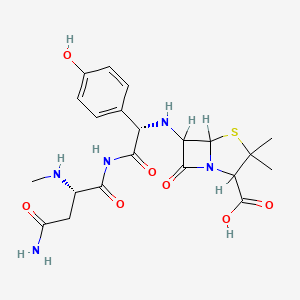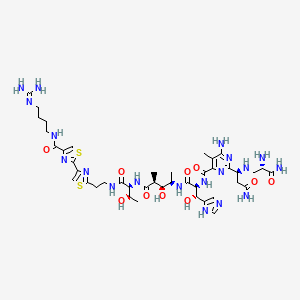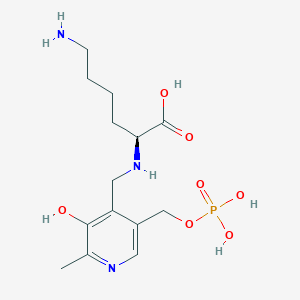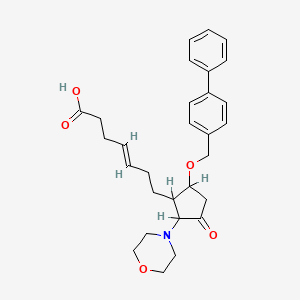
2-Arachidonoylglycerol, 2-AG
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eicosa-5,8,11,14-tetraenoic acid 1,3-dihydroxypropan-2-yl ester is an endocannabinoid.
Wissenschaftliche Forschungsanwendungen
Neurophysiological Functions and Therapeutic Potential
2-AG is a crucial regulator of neurotransmitter release, impacting emotion, cognition, energy balance, and pain sensation. Its biosynthetic and metabolic pathways are key to understanding its biological roles. Modulating 2-AG levels in the brain presents potential therapeutic benefits for conditions related to its regulatory functions (Baggelaar, Maccarrone, & van der Stelt, 2018).
Biosynthesis and Degradation
The endocannabinoid system, including 2-AG, plays a pivotal role in synaptic retrograde signaling in the central nervous system. The enzymes involved in 2-AG's biosynthesis and degradation are critical for its regulation. Understanding these enzymatic pathways is essential for grasping 2-AG's function and its impact on tissue levels (Ueda, Tsuboi, Uyama, & Ohnishi, 2011).
Role in Synaptic Depression
Alterations in 2-AG levels can significantly impact synaptic depression in the cerebellum. Studies on MAGL knockout mice have shown that 2-AG accumulation leads to changes in several forms of 2-AG-mediated synaptic depression, highlighting the intricate role of 2-AG in synaptic modulation (Zhong et al., 2011).
Synthesis Techniques
Advancements in the synthesis of 2-AG have been reported, offering greener, simpler, and more economical methods. These improvements facilitate the production of 2-AG for research and potential therapeutic applications, highlighting the ongoing efforts to refine and enhance the accessibility of this significant compound (Wang, Li, Wang, Jin, & Wang, 2014).
Inhibition of DAGLs in Neurodegenerative Disorders
Inhibitors of diacylglycerol lipases, the main biosynthetic enzymes for 2-AG, have been studied for their effects in preclinical models of neurodegeneration and metabolic disorders. This research underscores the potential of targeting 2-AG metabolism in the treatment of various pathophysiological conditions (Janssen & van der Stelt, 2016).
Eigenschaften
Molekularformel |
C23H38O4 |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
1,3-dihydroxypropan-2-yl (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6+,10-9+,13-12+,16-15+ |
InChI-Schlüssel |
RCRCTBLIHCHWDZ-CGRWFSSPSA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC(CO)CO |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/no-structure.png)


![[(1S,2S,3Z,7S,11Z,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1238007.png)
![[(7Z)-4-(Hydroxymethyl)-8-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B1238011.png)


![2-(4-Nitrophenoxy)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone](/img/structure/B1238017.png)



![(Z)-N-[2-(4-phenoxyphenoxy)ethoxy]propan-1-imine](/img/structure/B1238022.png)
![[(1S,3Z)-3-[(2Z)-2-[(1R,3aS,7aS)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,4,6,7-hexahydro-1H-inden-5-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate](/img/structure/B1238024.png)
